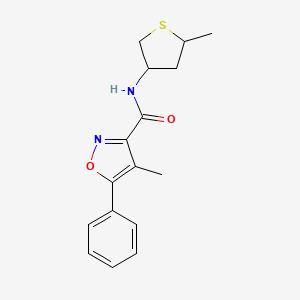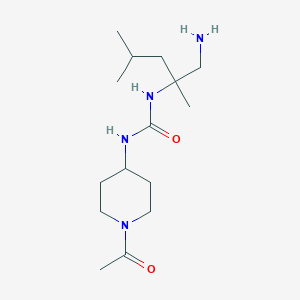![molecular formula C17H26N2O2 B7434759 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid](/img/structure/B7434759.png)
3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid, also known as MPMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amino acids and is known to have various biochemical and physiological effects.
作用機序
The mechanism of action of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. The exact mechanism of action of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid has been shown to have various biochemical and physiological effects. It has been reported to increase locomotor activity and induce hyperactivity in animal models. 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid has also been shown to have anxiolytic and antidepressant-like effects in animal models. In addition, 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the major advantages of using 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid in lab experiments is its selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. This allows researchers to study the function of these neurotransmitter systems in a more specific manner. However, one of the limitations of using 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid is its potential for abuse and addiction. Therefore, it is important to use 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid in a controlled manner and with proper safety precautions.
将来の方向性
There are several future directions for the study of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid. One of the major directions is the investigation of its potential therapeutic applications in various neurological disorders such as depression, anxiety, and addiction. Another direction is the development of more selective and potent derivatives of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid that can be used as tools for studying the function of specific neurotransmitter systems. Finally, the investigation of the long-term effects of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid on the brain and behavior is also an important future direction.
Conclusion:
In conclusion, 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid is a chemical compound that has great potential for scientific research applications. Its selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition makes it a valuable tool for studying the function of these neurotransmitter systems. However, its potential for abuse and addiction requires proper safety precautions to be taken. The future directions for the study of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid are promising and may lead to the development of new therapeutic agents for various neurological disorders.
合成法
The synthesis method of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid involves the reaction of 3-methylpiperidine with 2-bromobenzyl chloride, followed by the reaction of the resulting product with 3-aminopropionic acid. The final product obtained is 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid, which is a white crystalline solid. This synthesis method has been reported in various research articles, and the purity of the final product can be confirmed using various analytical techniques such as NMR and HPLC.
科学的研究の応用
3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid has been extensively studied for its potential applications in scientific research. One of the major applications of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid is in the field of neuroscience, where it has been used as a tool to study the function of various neurotransmitter systems. 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid has been shown to selectively inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are key neurotransmitters involved in various neurological disorders such as depression, anxiety, and addiction.
特性
IUPAC Name |
3-[[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-5-4-10-19(12-14)13-16-7-3-2-6-15(16)11-18-9-8-17(20)21/h2-3,6-7,14,18H,4-5,8-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVDZSPHYAVVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=CC=C2CNCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one](/img/structure/B7434688.png)

![3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434707.png)
![Ethyl 4-[[2-oxo-2-[(2-prop-1-en-2-yloxolan-3-yl)methylamino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434712.png)
![3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434715.png)

![1-[(5-Bromo-2-chlorophenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7434732.png)

![1-[4-ethyl-5-[2-[4-[(1-ethylpiperidin-4-yl)methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1~{H}-pyrrol-3-yl]ethanone](/img/structure/B7434742.png)
![methyl 2-[4-ethyl-5-(5-ethyl-1H-pyrazol-4-yl)-1,2,4-triazol-3-yl]-3,4-dihydro-1H-isoquinoline-6-carboxylate](/img/structure/B7434749.png)
![2-[4-[[4-[4-(4-ethanoyl-3-ethyl-5-methyl-1~{H}-pyrrol-2-yl)-1,3-thiazol-2-yl]piperazin-1-yl]methyl]-1,2,3-triazol-1-yl]ethanamide](/img/structure/B7434757.png)
![N-[[5-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-4-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7434764.png)
![1'-[(2S)-5-oxooxolane-2-carbonyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7434767.png)
![4-(4-hydroxypiperidin-1-yl)-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-4-oxobutanamide](/img/structure/B7434769.png)